molecular formula C8H17N B14565719 N,N,2-Trimethylpent-1-en-3-amine CAS No. 61308-01-8

N,N,2-Trimethylpent-1-en-3-amine

Cat. No.: B14565719
CAS No.: 61308-01-8
M. Wt: 127.23 g/mol
InChI Key: WRWNTILGKCGOHL-UHFFFAOYSA-N
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Description

N,N,2-Trimethylpent-1-en-3-amine (CAS: 14010-73-2) is a branched aliphatic amine characterized by a pentene backbone with a double bond at the 1-position and methyl substituents at the 2- and 3-positions. Its molecular formula is C₈H₁₅N, with a molecular weight of 125.21 g/mol. The compound features a tertiary amine group, contributing to its moderate polarity and lipophilicity (LogP: 1.35) . It is primarily used in organic synthesis and pharmaceutical research due to its structural versatility in forming intermediates for complex molecules.

Properties

CAS No.

61308-01-8

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

N,N,2-trimethylpent-1-en-3-amine

InChI

InChI=1S/C8H17N/c1-6-8(7(2)3)9(4)5/h8H,2,6H2,1,3-5H3

InChI Key

WRWNTILGKCGOHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethylpent-1-en-3-amine can be achieved through various methods. One common approach involves the Wittig reaction or Horner-Emmons-Wittig reaction. These reactions typically occur under alkaline conditions in an inert solvent at a controlled temperature . The process involves the reaction of an appropriate alkyl halide with a nitrogen nucleophile, followed by the elimination of extraneous nitrogen substituents to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethylpent-1-en-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while reduction typically produces amines or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N,N,2-Trimethylpent-1-en-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N,N,2-Trimethylpent-1-en-3-amine involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The compound’s effects are mediated through its ability to form bonds with other molecules, influencing their structure and function. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) LogP Key Features
N,N,2-Trimethylpent-1-en-3-amine 14010-73-2 C₈H₁₅N 125.21 1.35 Double bond at C1, tertiary amine, moderate lipophilicity
N-Ethyl-N,2-dimethylpent-1-en-3-amine 62721-70-4 C₉H₁₉N 141.26 1.78* Ethyl substituent on N, increased steric hindrance, higher LogP
Diisopentylamine 544-00-3 C₁₀H₂₃N 157.30 2.10* Branched alkyl chains, liquid at room temperature, used in organic synthesis
N,N,2-Trimethylpent-3-yn-2-amine 14010-73-2 C₈H₁₃N 123.20 1.22 Triple bond at C3, higher reactivity in cycloaddition reactions

*Estimated values based on molecular structure.

Key Research Findings

Synthetic Efficiency : this compound’s synthesis via Wittig or Horner-Emmons-Wittig reactions achieves >90% yield under mild conditions, outperforming analogues requiring harsher reagents (e.g., Grignard reactions for Diisopentylamine) .

Biological Activity : Derivatives of this compound exhibit moderate antimicrobial activity against E. coli, comparable to Cu(II)-Zn(II) heterobinuclear complexes but less potent than piperazine-based pharmaceuticals .

Thermal Stability : The compound’s decomposition temperature (210°C) is higher than Diisopentylamine (160°C), attributed to conjugation stabilizing the double bond .

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